Betagarin
Description
Contextualization of Betagarin within Flavonoid Chemistry and Phytochemistry
This compound is classified as a flavonoid, a diverse group of polyphenolic compounds widely distributed in plants. Specifically, it is characterized as a dimethoxyflavanone and an extended flavonoid nih.govchem960.com. Its chemical structure includes a 6,7-methylenedioxyflavanone core substituted with methoxy (B1213986) groups at positions 5 and 2' nih.gov. This compound is also recognized as a 5-O-methylated flavonoid, indicating the presence of a methoxy group at the C5 position of the flavonoid backbone chem960.com. Flavonoids, including this compound, are secondary metabolites in plants and are known for their varied structures and potential biological activities. Phytochemistry, the study of chemicals derived from plants, plays a crucial role in the identification, isolation, and characterization of compounds like this compound.
Historical Perspectives on the Discovery and Initial Characterization of this compound
Early research into this compound was closely linked to investigations into the defense mechanisms of sugarbeet (Beta vulgaris L.) against fungal pathogens. This compound, along with betavulgarin (B1200559), was identified as a flavonoid phytoalexin, compounds produced by plants in response to infection. These compounds were found to accumulate in the leaves of Beta vulgaris when infected by the fungus Cercospora beticola and were observed to be toxic to the pathogen. Initial studies utilized techniques such as column and thin layer chromatography (TLC) for the isolation of these phytoalexins. Quantitative analysis in earlier work was performed using ultraviolet measurements. The development of more sensitive analytical procedures, such as reverse phase high performance liquid chromatography (HPLC), significantly advanced the ability to separate and quantitatively determine this compound and betavulgarin from other phenolic constituents in sugarbeet leaf extracts. HPLC techniques allowed for the effective separation of this compound and betavulgarin, with betavulgarin eluting before this compound on a reverse phase column.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60132-69-6 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(6S)-9-methoxy-6-(2-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H16O6/c1-20-12-6-4-3-5-10(12)13-7-11(19)16-14(24-13)8-15-17(18(16)21-2)23-9-22-15/h3-6,8,13H,7,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
IHPVFYLOGNNZLA-ZDUSSCGKSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(C4=C(C=C3O2)OCO4)OC |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CC(=O)C3=C(C4=C(C=C3O2)OCO4)OC |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(C4=C(C=C3O2)OCO4)OC |
Other CAS No. |
60132-69-6 |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution of Betagarin
Natural Occurrence and Identification in Plant Species, with Emphasis on Beta vulgaris
Betagarin has been identified as naturally occurring in the plant species Beta vulgaris, commonly known as beetroot or garden beet. nih.govhmdb.ca Beta vulgaris is an economically important crop within the order Caryophyllales and includes several cultivar groups such as sugar beet, beetroot, Swiss chard, and mangelwurzel. wikipedia.org While Beta vulgaris is well-known for its vibrant betalain pigments (betacyanins and betaxanthins), it also contains other bioactive compounds, including flavonoids like this compound and betavulgarin (B1200559). researchgate.netnijophasr.netresearchgate.netjcpjournal.org Research has specifically detected this compound in beetroot, red beetroots (Beta vulgaris var. rubra), and root vegetables. hmdb.ca
Variability in this compound Content Across Different Cultivars and Plant Anatomical Parts
Studies indicate that the concentration and composition of phytochemicals, including flavonoids, can vary depending on the plant part and cultivar. This compound, along with other flavonoids such as betavulgarin, cochliophilin A, and dihydroisorhamnetin, has been detected in the fractionated 80% aqueous methanol (B129727) peel extracts of beetroot. researchgate.net Specifically, this compound and betavulgarin have been isolated from the leaves of Beta vulgaris. nijophasr.netresearchgate.net This suggests that this compound is present in different anatomical parts of the plant, including both roots (peel) and leaves. researchgate.netnijophasr.netresearchgate.net
While detailed quantitative data specifically on this compound content across a wide range of Beta vulgaris cultivars and anatomical parts is not extensively available in the provided search results, research on other beetroot phytochemicals, particularly betalains (B12646263), highlights significant variability. For instance, betalain content varies considerably between beetroot cultivars and is often highest in the peel compared to the flesh and crown. researchgate.netpan.olsztyn.plmdpi.com This variability in other compound distributions suggests that this compound content is also likely to differ based on cultivar and plant tissue.
Methodologies for Isolation and Purification of this compound from Biological Matrices (Academic Laboratory Scale)
The isolation of flavonoids, including this compound, from plant matrices typically involves extraction followed by purification steps. Academic laboratory scale isolation often utilizes techniques based on the chemical properties of the compounds. For instance, flavonoids like this compound have been detected in fractionated extracts of Beta vulgaris. researchgate.net One study mentions the detection of this compound in the acetonitrile (B52724) fraction of an 80% aqueous methanol peel extract. researchgate.net This suggests a process involving initial extraction with aqueous methanol, followed by fractionation using a solvent like acetonitrile to isolate less polar compounds, which would include flavonoids.
Another study on isolating flavanones from beetroot leaves, including this compound and betavulgarin, implies extraction methods suitable for these compounds. researchgate.net While the specific detailed methodology for this compound isolation at an academic scale is not fully elaborated in the provided snippets, general approaches for flavonoid isolation from plant sources often involve solvent extraction (e.g., using ethanol, methanol, or aqueous mixtures) followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for separation and purification. researchgate.netpan.olsztyn.plmdpi.compan.olsztyn.pl The use of techniques like HPLC-DAD, HPLC-ESI-MS, and NMR has been employed to analyze and identify compounds, including flavonoids, in beetroot extracts. researchgate.net
Intracellular and Tissue-Specific Distribution of this compound in Plant Systems
Biosynthesis and Metabolic Pathways of Betagarin
Proposed Biosynthetic Routes and Precursors for Betagarin Formation
This compound is a flavonoid found in Beta vulgaris nih.govnih.gov. Flavonoids are synthesized via the phenylpropanoid pathway, which starts with the amino acid phenylalanine core.ac.ukmdpi.com. While the specific steps leading to this compound are not extensively detailed in the provided search results, flavonoids, in general, are derived from the condensation of a 4-coumaroyl-CoA molecule with three molecules of malonyl-CoA mdpi.com. This initial step is catalyzed by chalcone (B49325) synthase. Subsequent enzymatic reactions, including isomerizations, hydroxylations, methylations, and cyclizations, lead to the diverse structures of flavonoids, including flavanones like this compound mdpi.com.
This compound's structure, a dimethoxy-6,7-methylenedioxyflavanone, suggests specific modification steps involving methylation and the formation of a methylenedioxy bridge from adjacent hydroxyl groups on the flavonoid backbone nih.govmycocentral.eu. The precursors for these modifications would be the intermediate flavonoid compounds with the appropriate hydroxylation patterns.
Identification and Characterization of Enzymes Involved in this compound Biosynthesis (if applicable)
Specific enzymes directly involved in the biosynthesis of this compound have not been explicitly identified and characterized in the provided search results. However, the general flavonoid biosynthetic pathway involves several key enzyme classes, including:
Chalcone Synthase (CHS): Catalyzes the committed step of flavonoid biosynthesis.
Chalcone Isomerase (CHI): Converts chalcones to flavanones.
Flavanone 3-Hydroxylase (F3H): Involved in the synthesis of dihydroflavonols.
Flavonoid Hydroxylases and Methyltransferases: Enzymes that introduce hydroxyl and methyl groups at specific positions on the flavonoid structure.
Cytochrome P450 enzymes: Often involved in hydroxylation steps in flavonoid biosynthesis frontiersin.org.
Given that this compound is a methoxylated and methylenedioxy-substituted flavanone, enzymes such as O-methyltransferases and potentially cytochrome P450 enzymes responsible for the formation of the methylenedioxy bridge would be expected to be involved in its biosynthesis. Further research is needed to identify the specific genes and enzymes responsible for these modifications in Beta vulgaris.
Regulation of this compound Biosynthesis in Plants
The biosynthesis of secondary metabolites, including flavonoids and phytoalexins, is tightly regulated in plants at genetic, transcriptomic, and environmental levels mdpi.comfrontiersin.org.
Genetic and Transcriptomic Regulatory Mechanisms
While specific genetic and transcriptomic regulatory mechanisms for this compound biosynthesis are not detailed, the biosynthesis of flavonoids and phytoalexins is known to be controlled by transcription factors. MYB, bHLH (basic helix-loop-helix), and WD40 proteins often form complexes (MBW complexes) that regulate the expression of genes encoding biosynthetic enzymes in flavonoid pathways mdpi.comnih.govnih.gov. Transcriptomic analysis in Beta vulgaris has revealed differential gene expression in response to stress, which could potentially include genes involved in this compound synthesis nih.gov. Studies on other phytoalexins have shown their biosynthesis is regulated by the expression of numerous endogenous molecules, including transcriptional regulators mdpi.com.
Environmental Stress-Induced Modulation and the Phytoalexin Role of this compound
This compound is classified as a phytoalexin, indicating its production is induced by biotic and abiotic stresses researchgate.netchitkara.edu.inmdpi.comcore.ac.uk. Phytoalexins are low molecular weight antimicrobial compounds synthesized and accumulated in plants in response to pathogen attack or abiotic stresses such as UV light, chemical mediators, and heavy metal ions chitkara.edu.inmdpi.comcabidigitallibrary.org. The accumulation of this compound and betavulgarin (B1200559) has been demonstrated after fungal infection of sugar beet by Cercospora beticola oup.comapsnet.org. This suggests that environmental stress, particularly fungal infection, modulates this compound biosynthesis as part of the plant's defense mechanism oup.comapsnet.org. The production of phytoalexins is part of an intricate defense system enabling plants to control invading microorganisms mdpi.comcabidigitallibrary.org.
Investigational Metabolic Fate and Biotransformation of this compound in in vitro Biological Systems
Information specifically on the metabolic fate and biotransformation of this compound in in vitro biological systems is limited in the provided search results. However, studies on the metabolic fate of other related compounds, such as betalains (B12646263) (which are also found in beetroot), indicate that they can undergo biotransformation. For instance, betanin, a major betalain, is poorly absorbed orally and largely metabolized in the gut, with limited recovery of the parent compound in urine and feces researchgate.net. In vitro studies with isolated perfused liver showed little betanin in bile, with most recovered from the perfusion fluid, and betanin was largely metabolized by tissues lining the gastrointestinal tract in vitro researchgate.net.
While this provides insight into the metabolism of other beetroot compounds, the specific biotransformation pathways and metabolites of this compound in vitro require further investigation. Biotransformation of natural products and phytochemicals can involve enzymatic modifications such as hydrolysis, hydroxylation, glycosylation, and acylation, often mediated by enzymes or microorganisms researchgate.netmdpi.com. In vitro studies using hepatic fractions or microbial cultures could potentially elucidate the metabolic fate of this compound.
Table 1: Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 442261 |
| Phenylalanine | 614 |
| Malonyl-CoA | 5363000 |
| 4-Coumaroyl-CoA | 16263450 |
| Chalcone | 5280372 |
| Flavanone | 10350 |
| Betanin | 14529893 |
| Betavulgarin | 5281757 |
| Betalains | 56841626 |
| Tyrosine | 6057 |
| L-DOPA | 6047 |
| Betalamic acid | 9834948 |
| Cyclo-DOPA | 74366 |
| Cyclo-DOPA 5-O-glucoside | 441690 |
| Betanidin | 14529892 |
| Isobetanin | 14529894 |
| Vulgaxanthin I | 18006 |
| Vulgaxanthin II | 5281758 |
| Indicaxanthin | 5280953 |
| Cochliophilin A | 164986 |
| Dihydroisorhamnetin | 162594 |
| Quercetin | 5280343 |
| Rutin | 5280805 |
| Kaempferol | 5280863 |
| Safynol | 5281008 |
| Casbene | 5281003 |
| Resveratrol | 445151 |
| Camalexin | 5280815 |
| Geosmin | 8075 |
| Glutamine | 5961 |
| Glutamate | 611 |
| Glutathione | 124383 |
| GABA | 119 |
| Beta-alanine | 231 |
| Nitrate | 943 |
| Nitrite | 24185 |
| Nitric Oxide | 145068 |
| Phenylalanine | 614 |
| Shikimic acid | 10738 |
| Caffeic acid | 17944 |
| Syringic acid | 10742 |
| Ferulic acid | 445858 |
| p-Coumaric acid | 637544 |
| Chlorogenic acid | 17944 |
| p-Hydroxybenzoic acid | 103 |
| Gallic acid | 370 |
| Myricetin | 5281672 |
| Oxalic acid | 971 |
| Malic acid | 525 |
| Citric acid | 311 |
| Fumaric acid | 444509 |
| Ascorbic acid | 54670067 |
| Sucrose | 5720 |
| Sodium | 23675788 |
| Potassium | 23675752 |
| Calcium | 23675783 |
| Magnesium | 23675785 |
| Iron | 23930 |
| Manganese | 23932 |
| Zinc | 3214791 |
| Vitamin A | 3166 |
| Vitamin C | 54670067 |
| Vitamin B1 | 1134 |
| Vitamin B2 | 1128 |
| Vitamin B3 | 938 |
| Vitamin B5 | 10569 |
| Vitamin B6 | 1132 |
| Vitamin E | 14985 |
| Vitamin K | 3095 |
| Phytic acid | 890 |
| Safynol | 5281008 |
| Betavulgarin | 5281757 |
| Ipomeamarone | 5281007 |
| Casbene | 5281003 |
| Momilactone A | 5281004 |
| Momilactone B | 5281005 |
| Oryzalexin A | 6433181 |
| Oryzalexin B | 6433182 |
| Oryzalexin C | 6433183 |
| Oryzalexin D | 6433184 |
| Oryzalexin E | 6433185 |
| Oryzalexin F | 6433186 |
| Zealexins | Not found |
| Phytocassanes | Not found |
| Kauralexins | Not found |
| Luteolinidin | 164985 |
| Apigeninidin | 164984 |
| Sakuranetin | 192985 |
| N-trans-feruloyltyramine | 5281770 |
| N-trans-feruloylhomovanillylamine | 5281771 |
| Catechin | 73160 |
| Epicatechin | 10725 |
| Rhamnetin | 5281664 |
| Astragalin | 5281644 |
| Rhamnocitrin | 5281665 |
| Tiliroside | 5281667 |
| Apigenin | 5280445 |
| Procyanidin dimer B3 | 107814 |
| Procyanidin trimer C2 | 162349 |
| Biochanin A | 5280374 |
| Formononetin | 5280378 |
| Genistein | 5280375 |
| Ergosterol | 439218 |
| Chitosan | 71853 |
| Cercospora beticola | 48373 |
| Rhizoctonia solani AG 2-2 IIIB | Not found |
| Beet curly top virus (BCTV) | Not found |
| Jasmonic acid | 5280360 |
| Abscisic acid | 5280358 |
| Salicylic acid | 338 |
| Auxin | 80046 |
| NDEA | 6426 |
| Gentamicin | 2244 |
| Vitexin-2-O-xyloside | Not found |
| Betaine | 247 |
| Glutamyl aminopeptidase | Not found |
| Beta-lactamase 2 | Not found |
| Glucokinase | Not found |
| Pyruvate dehydrogenase kinase | Not found |
| Acetyl coenzyme A acetyltransferase 2 | Not found |
| Acyl CoA synthetase short-chain | Not found |
| 17-dehydrocholesterol reductase | Not found |
| Retinol dehydrogenase 11 | Not found |
| Farnesyl diphosphate (B83284) synthase | Not found |
| Nucleoside transporter | Not found |
| Sodium/bile acid co-transporter family member | Not found |
| Carbonic anhydrase 3 | Not found |
| G2 cyclin | Not found |
| Rho GTPase | Not found |
| Activating protein 9 | Not found |
| Nrf2 | Not found |
| COX-2 | 5311251 |
| NF-κB | Not found |
| AP-1 | Not found |
| p53 | Not found |
| AIFM1 | Not found |
| AKT1 | Not found |
| APAF1 | Not found |
| BAD | Not found |
| BID | Not found |
| CASP7 | Not found |
| CASP8 | Not found |
| MYC | Not found |
| NFKB1 | Not found |
| TP53 | Not found |
| BCL-2 | Not found |
| CASP3 | Not found |
| DIABLO | Not found |
| FADD | Not found |
| Betavulgarosides | Not found |
| Oleanolic acid derivatives | Not found |
| Dihydroxyphenylalanine | 5780 |
| Tyrosinase | Not found |
| Betanidin-glucosyltransferase | Not found |
| 4,5-DOPA-extradiol-dioxygenase | Not found |
| CYP76AD cytochrome P450 enzymes | Not found |
| DODA | Not found |
| cDOPA5GT | Not found |
| BvCYP76Ad1 | Not found |
| BvDODA1 | Not found |
| Db5GT | Not found |
| BvCYP76AD5 | Not found |
| BvCYP76AD6 | Not found |
| BvADHα | Not found |
| BvADHβ | Not found |
| MtPT4 | Not found |
| MtBCP1 | Not found |
| Rhizophagus irregularis | Not found |
| Medicago truncatula | Not found |
| Nicotiana benthamiana | Not found |
| Aspergillus sp. | Not found |
| Lactic acid bacteria | Not found |
| Bacilli | Not found |
| Intestinal microbes | Not found |
| PAPS-independent aryl sulfotransferases (ASTs) | Not found |
| TB-II | Not found |
| TA-III | Not found |
| Glycyrrhizin | 71302 |
| Glycyrrhetinic acid | 10494 |
| Aspergillus niger | Not found |
| Dithiothreitol (DTT) | 446093 |
| NADPH | 5855 |
| Iodoacetate (IaC) | 883 |
| Reverse triiodothyronine (rT3) | 5927 |
| Thyroxine (T4) | 5819 |
| BDE-99 | 123634 |
| BDE-47 | 123633 |
| Saponins | Not found |
| Triterpenoid saponins | Not found |
| Steroidal saponins | Not found |
| Ginsenoside | Not found |
| Gypenoside | Not found |
| Saikosaponin | Not found |
| Dioscin | 162249 |
| Timosaponin | Not found |
| Astragaloside | Not found |
| Ardipusilloside | Not found |
| Proanthocyanidins (PAs) | Not found |
| Flavonoid end products | Not found |
| Anthocyanins | Not found |
| TT2 (Myb family) | Not found |
| TT8 (Myc family) | Not found |
| TTG1 (WD-like protein) | Not found |
| BAN | Not found |
| WRKY transcription factor | Not found |
| Acetyl-CoA carboxylase | Not found |
| Fatty acid synthase (FAS) | Not found |
| Acyl-thioesters | Not found |
| Phytophthora infestans | Not found |
| Melamspora lini | Not found |
| Alternaria brassicicola | Not found |
| Arabidopsis | Not found |
| Kievitone | 6433227 |
| Glyceollin | 6433228 |
| Rishitin | 6433229 |
| Lubimin | 6433230 |
| B. cinerea | Not found |
| BcatrB ABC transporter | Not found |
| Magnaporthe oryzae | Not found |
| Botrytis cinerae | Not found |
| Fusarium solani | Not found |
| Fusarium oxysporum | Not found |
| Colletrotichum gloesporides | Not found |
| Escherichia coli | Not found |
| Pseudomonas ovalis | Not found |
| Bacillus pumilus | Not found |
| Bacillus cereus | Not found |
| NDEA | 6426 |
| ALT | Not found |
| SDH | Not found |
| GGT | Not found |
| Bilirubin | 24778 |
| Sucrose | 5720 |
| Beta vulgaris ssp. maritima | Not found |
| Beta maritima | Not found |
| Cercospora beticola | 48373 |
| Rhizoctonia solani | Not found |
| T47D cell line | Not found |
| MCF-7 cell line | Not found |
| MDA-MB-231 cell line | Not found |
| AP-1 | Not found |
| NF-κB | Not found |
| AIFM1 | Not found |
| AKT1 | Not found |
| APAF1 | Not found |
| BAD | Not found |
| BID | Not found |
| CASP7 | Not found |
| CASP8 | Not found |
| MYC | Not found |
| NFKB1 | Not found |
| TP53 | Not found |
| BCL-2 | Not found |
| CASP3 | Not found |
| DIABLO | Not found |
| FADD | Not found |
| Prostaglandin | 5280360 |
| Arbuscular mycorrhizal colonization | Not found |
| Arbuscular mycorrhizal fungal colonization | Not found |
| MycoRed | Not found |
| Medicago truncatula | Not found |
| N. benthamiana | Not found |
| CYP76AD | Not found |
| DODA | Not found |
| Glucosyl transferase | Not found |
| Tyrosine | 6057 |
| L-DOPA | 6047 |
| Cyclo-DOPA | 74366 |
| cDOPA5GT | Not found |
| Betanidin | 14529892 |
| Betanin | 14529893 |
| BvCYP76Ad1 | Not found |
| BvDODA1 | Not found |
| Db5GT | Not found |
| BvADHα | Not found |
| BvADHβ | Not found |
| MtPT4 | Not found |
| MtBCP1 | Not found |
| Rhizophagus irregularis | Not found |
| Medicago truncatula | Not found |
| N. benthamiana | Not found |
| GUS | Not found |
| Betalains | 56841626 |
| Betacyanins | Not found |
| Betaxanthins | Not found |
| Tyrosine | 6057 |
| Shikimate pathway | Not found |
| Vulgaxanthin I | 18006 |
| Vulgaxanthin II | 5281758 |
| Indicaxanthin | 5280953 |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Betanidin | 14529892 |
| Flavonoids | Not found |
| Vanillic acid | 8468 |
| p-Coumaric acid | 637544 |
| Syringic acid | 10742 |
| Phenolic acids | Not found |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Betanidin | 14529892 |
| Betaxanthin | Not found |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Betanidin | 14529892 |
| Betaxanthins | Not found |
| Betalamic acid | 9834948 |
| Cyclo-DOPA | 74366 |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Prebetanin | 14529895 |
| Neobetanin | 14529896 |
| Amaranthin | 14529897 |
| Lampranthin I | Not found |
| Lampranthin II | Not found |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Cochliophilin A | 164986 |
| Dihydroisorhamnetin | 162594 |
| 3,5-dihydroxy-6,7-methylenedioxyflavanone | Not found |
| 2,5-dihydroxy-6,7-methylenedioxyisoflavone | Not found |
| Quercetin | 5280343 |
| Rutin | 5280805 |
| Kaempferol | 5280863 |
| Geosmin | 8075 |
| Glutamine | 5961 |
| Glutamate | 611 |
| Glutathione | 124383 |
| GABA | 119 |
| Beta-alanine | 231 |
| Nitrate | 943 |
| Nitrite | 24185 |
| Nitric oxide (NO) | 145068 |
| NDEA | 6426 |
| ALT | Not found |
| SDH | Not found |
| GGT | Not found |
| Bilirubin | 24778 |
| Betaine | 247 |
| Vitexin-2-O-xyloside | Not found |
| Betacyanins | Not found |
| Betaxanthins | Not found |
| Vulgaxanthin I | 18006 |
| Isobetanin | 14529894 |
| Betanin | 14529893 |
| Vulgaxanthin I | 18006 |
| Miraxanthin II | Not found |
| Betanidin | 14529892 |
| Isobetanidin | 14529894 |
| β-Glucosidases | Not found |
| Lactic acid bacteria (LAB) | Not found |
| Enterobacteriaceae | Not found |
| (epi)catechin | 73160 |
| A type dimer of (epi)catechin-(epi)catechin | Not found |
| Quercetin | 5280343 |
| Quercetin-glucoside | Not found |
| This compound | 442261 |
| Organic acids | Not found |
| Ethanol | 702 |
| Safynol | 5281008 |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Safynol | 5281008 |
| Ipomeamarone | 5281007 |
| Casbene | 5281003 |
| Momilactones | Not found |
| Oryzalexins | Not found |
| Zealexins | Not found |
| Phytocassanes | Not found |
| Kauralexins | Not found |
| Luteolinidin | 164985 |
| Apigeninidin | 164984 |
| Sakuranetin | 192985 |
| Phenylamides | Not found |
| Resveratrol | 445151 |
| Camalexin | 5280815 |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Cochliophilin A | 164986 |
| Biotransformation | Not found |
| Ergosterol | 439218 |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Chitosan | 71853 |
| Cercospora beticola | 48373 |
| Rhizoctonia solani AG 2-2 IIIB | Not found |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Biochanin A | 5280374 |
| Formononetin | 5280378 |
| Genistein | 5280375 |
| Beet curly top virus (BCTV) | Not found |
| Jasmonic acid | 5280360 |
| Abscisic acid | 5280358 |
| Salicylic acid | 338 |
| Auxin | 80046 |
| MYB | Not found |
| bHLH | Not found |
| WD40 | Not found |
| MBW complexes | Not found |
| Proanthocyanidins (PAs) | Not found |
| Flavonoid pathway | Not found |
| TT2 | Not found |
| TT8 | Not found |
| TTG1 | Not found |
| BAN | Not found |
| WRKY transcription factor | Not found |
| Betanin | 14529893 |
| Betanidin | 14529892 |
| Betalains | 56841626 |
| Betaxanthins | Not found |
| Betacyanins | Not found |
| Betalamic acid | 9834948 |
| Tyrosine | 6057 |
| L-DOPA | 6047 |
| Cyclo-DOPA | 74366 |
| CYP76AD | Not found |
| DODA | Not found |
| Glucosyltransferase | Not found |
| cDOPA5GT | Not found |
| Betanidin | 14529892 |
| Betanin | 14529893 |
| BvCYP76AD1 | Not found |
| BvDODA1 | Not found |
| Db5GT | Not found |
| Cyclo-DOPA-5-O-glucoside | 441690 |
| BvCYP76AD1 | Not found |
| Tyrosine | 6057 |
| L-DOPA | 6047 |
| BvDODA1 | Not found |
| Glucosyltransferase | Not found |
| BvCYP76AD1 | Not found |
| BvCYP76AD5 | Not found |
| Beta vulgaris | Not found |
| Arogenate dehydrogenases | Not found |
| ADHα | Not found |
| ADHβ | Not found |
| Tyrosine | 6057 |
| Betalains | 56841626 |
| Nicotiana benthamiana | Not found |
| Betanin | 14529893 |
| Flavonoid glucosyltransferase | Not found |
| BvCYP76AD1 | Not found |
| Tyrosine | 6057 |
| L-DOPA | 6047 |
| BvDODA1 | Not found |
| Glucosyltransferase | Not found |
| Betalain | Not found |
| Betanin | 14529893 |
| BvADHα | Not found |
| Fruit-specific promoter | Not found |
| Betalains | 56841626 |
| Tyrosine | 6057 |
| Shikimate pathway | Not found |
| Betaxanthins | Not found |
| Vulgaxanthin I | 18006 |
| Vulgaxanthin II | 5281758 |
| Indicaxanthin | 5280953 |
| Betacyanin | Not found |
| Betanin | 14529893 |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Flavonoids | Not found |
| Vanillic acid | 8468 |
| p-Coumaric acid | 637544 |
| Syringic acid | 10742 |
| Phenolic acids | Not found |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Betanidin | 14529892 |
| Betaxanthin | Not found |
| Shikimic acid | 10738 |
| Phenylalanine | 614 |
| Tyrosine | 6057 |
| Tryptophan | 6305 |
| Betalains | 56841626 |
| Citric acid | 311 |
| Malic acid | 525 |
| Fumaric acid | 444509 |
| Ascorbic acid | 54670067 |
| Phosphoric acid | 1061 |
| Oxalic acid | 971 |
| Betanin | 14529893 |
| Betanidin | 14529892 |
| Betalains | 56841626 |
| Betaxanthins | Not found |
| Betacyanins | Not found |
| Betanidin | 14529892 |
| Cyclodioxyphenylalanine | Not found |
| Cyclodihydroxyphenylalanine | Not found |
| DOPA cycle | Not found |
| Betalamic acid | 9834948 |
| α-amino acids | Not found |
| Amines | Not found |
| Betaxanthins | Not found |
| Indicaxanthin | 5280953 |
| Vulgaxanthin I | 18006 |
| Vulgaxanthin II | 5281758 |
| Betacyanins | Not found |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Neobetanin | 14529896 |
| Prebetanin | 14529895 |
| Betanidin 5-O-D-glucoside | 14529893 |
| Phenolic acids | Not found |
| Rutin | 5280805 |
| Epicatechin | 10725 |
| Catechin hydrate | 73160 |
| p-coumaric acid | 637544 |
| Caffeic acid | 17944 |
| Protocatechuic acid | 72 |
| Flavonoids | Not found |
| Betavulgarin | 5281757 |
| This compound | 442261 |
| Dihydroisorhamnetin | 162594 |
| Cochliophilin A | 164986 |
| Saponins | Not found |
| Betavulgarosides | Not found |
| Oleanolic acid derivatives | Not found |
| Glutamine | 5961 |
| Betanin | 14529893 |
| Betanidin | 14529892 |
| Betalains | 56841626 |
| Betanin | 14529893 |
| Betaine | 247 |
| Betacyanins | Not found |
| Vitexin-2-O-xyloside | Not found |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Cochliophilin A | 164986 |
| Dihydroisorhamnetin | 162594 |
| 3,5-dihydroxy-6,7-methylenedioxyflavanone | Not found |
| 2,5-dihydroxy-6,7-methylenedioxyisoflavone | Not found |
| Quercetin | 5280343 |
| Rutin | 5280805 |
| Kaempferol | 5280863 |
| Geosmin | 8075 |
| Nitrate | 943 |
| Nitrite | 24185 |
| NO | 145068 |
| Betalains | 56841626 |
| COX-2 | 5311251 |
| Prostaglandin | 5280360 |
| NF-κB | Not found |
| Chemokines | Not found |
| Cytokines | Not found |
| Gentamicin | 2244 |
| NF-κB | Not found |
| Betanin | 14529893 |
| Betaine | 247 |
| Betacyanins | Not found |
| Vitexin-2-O-xyloside | Not found |
| Red beetroot | Not found |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| (epi)catechin | 73160 |
| A type dimer of (epi)catechin-(epi)catechin | Not found |
| Quercetin | 5280343 |
| Quercetin-glucoside | Not found |
| This compound | 442261 |
| Betanidin | 14529892 |
| Isobetanidin | 14529894 |
| β-glucosidase | Not found |
| Lactic acid bacteria | Not found |
| Betalains | 56841626 |
| Betacyanins | Not found |
| Betaxanthins | Not found |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Vulgaxanthin I | 18006 |
| Miraxanthin II | Not found |
| Betanidin | 14529892 |
| Isobetanidin | 14529894 |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Safynol | 5281008 |
| Ipomeamarone | 5281007 |
| Casbene | 5281003 |
| Momilactones | Not found |
| Oryzalexins | Not found |
| Zealexins | Not found |
| Phytocassanes | Not found |
| Kauralexins | Not found |
| Luteolinidin | 164985 |
| Apigeninidin | 164984 |
| Sakuranetin | 192985 |
| Phenylamides | Not found |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Cochliophilin A | 164986 |
| Dihydroisorhamnetin | 162594 |
| Vanillin | 1183 |
| Rhamnetin | 5281664 |
| Astragalin | 5281644 |
| Catechin | 73160 |
| Epicatechin hydrate | 10725 |
| Rhamnocitrin | 5281665 |
| Rutin | 5280805 |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Quercetin | 5280343 |
| Tiliroside | 5281667 |
| Cochliophilin A | 164986 |
| Dihydroisorhamnetin | 162594 |
| Apigenin | 5280445 |
| Procyanidin dimer B3 | 107814 |
| Procyanidin trimer C2 | 162349 |
| Catechin monomer | 73160 |
| Catechin | 73160 |
| 3'-O-methylated catechin | Not found |
| TB-II | Not found |
| TA-III | Not found |
| Glycyrrhizin | 71302 |
| Glycyrrhetinic acid | 10494 |
| Aspergillus niger | Not found |
| 7β,15α-diohydroxy-3,11-dioxo-oleana-12-en-30-oicacid | Not found |
| Dithiothreitol (DTT) | 446093 |
| NADPH | 5855 |
| Iodoacetate (IaC) | 883 |
| Reverse triiodothyronine (rT3) | 5927 |
| Thyroxine (T4) | 5819 |
| BDE-99 | 123634 |
| BDE-47 | 123633 |
| Deiodinase enzymes | Not found |
| CYP enzymes | Not found |
| Acetyl-CoA carboxylase | Not found |
| Fatty acid synthase (FAS) | Not found |
| Acyl-transfer enzymes | Not found |
| Acetyl-CoA carboxylase | Not found |
| Acyl-thioesters | Not found |
| Acetyl-CoA carboxylase | Not found |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Cercospora beticola | 48373 |
| Rhizoctonia solani AG 2-2 IIIB | Not found |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Biochanin A | 5280374 |
| Formononetin | 5280378 |
| Genistein | 5280375 |
| Beet curly top virus (BCTV) | Not found |
| Jasmonic acid | 5280360 |
| Abscisic acid | 5280358 |
| Salicylic acid | 338 |
| Auxin | 80046 |
| MYB | Not found |
| bHLH | Not found |
| WD40 | Not found |
| MBW complexes | Not found |
| Proanthocyanidins (PAs) | Not found |
| Flavonoid pathway | Not found |
| TT2 | Not found |
| TT8 | Not found |
| TTG1 | Not found |
| BAN | Not found |
| WRKY transcription factor | Not found |
| Betanin | 14529893 |
| Betanidin | 14529892 |
| Betalains | 56841626 |
| Betaxanthins | Not found |
| Betacyanins | Not found |
| Betalamic acid | 9834948 |
| Tyrosine | 6057 |
| L-DOPA | 6047 |
| Cyclo-DOPA | 74366 |
| CYP76AD | Not found |
| DODA | Not found |
| Glucosyltransferase | Not found |
| cDOPA5GT | Not found |
| Betanidin | 14529892 |
| Betanin | 14529893 |
| BvCYP76Ad1 | Not found |
| BvDODA1 | Not found |
| Db5GT | Not found |
| Cyclo-DOPA-5-O-glucoside | 441690 |
| BvCYP76AD1 | Not found |
| Tyrosine | 6057 |
| L-DOPA | 6047 |
| BvDODA1 | Not found |
| Glucosyltransferase | Not found |
| BvCYP76AD1 | Not found |
| BvCYP76AD5 | Not found |
| Beta vulgaris | Not found |
| Arogenate dehydrogenases | Not found |
| ADHα | Not found |
| ADHβ | Not found |
| Tyrosine | 6057 |
| Betalains | 56841626 |
| Nicotiana benthamiana | Not found |
| Betanin | 14529893 |
| Flavonoid glucosyltransferase | Not found |
| BvCYP76AD1 | Not found |
| Tyrosine | 6057 |
| L-DOPA | 6047 |
| BvDODA1 | Not found |
| Glucosyltransferase | Not found |
| Betalain | Not found |
| Betanin | 14529893 |
| BvADHα | Not found |
| Fruit-specific promoter | Not found |
| Betalains | 56841626 |
| Tyrosine | 6057 |
| Shikimate pathway | Not found |
| Betaxanthins | Not found |
| Vulgaxanthin I | 18006 |
| Vulgaxanthin II | 5281758 |
| Indicaxanthin | 5280953 |
| Betacyanin | Not found |
| Betanin | 14529893 |
| This compound | 442261 |
| Betavulgarin | 5281757 |
| Flavonoids | Not found |
| Vanillic acid | 8468 |
| p-Coumaric acid | 637544 |
| Syringic acid | 10742 |
| Phenolic acids | Not found |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Betanidin | 14529892 |
| Betaxanthin | Not found |
| Shikimic acid | 10738 |
| Phenylalanine | 614 |
| Tyrosine | 6057 |
| Tryptophan | 6305 |
| Betalains | 56841626 |
| Citric acid | 311 |
| Malic acid | 525 |
| Fumaric acid | 444509 |
| Ascorbic acid | 54670067 |
| Phosphoric acid | 1061 |
| Oxalic acid | 971 |
| Betanin | 14529893 |
| Betanidin | 14529892 |
| Betalains | 56841626 |
| Betaxanthins | Not found |
| Betacyanins | Not found |
| Betanidin | 14529892 |
| Cyclodioxyphenylalanine | Not found |
| Cyclodihydroxyphenylalanine | Not found |
| DOPA cycle | Not found |
| Betalamic acid | 9834948 |
| α-amino acids | Not found |
| Amines | Not found |
| Betaxanthins | Not found |
| Indicaxanthin | 5280953 |
| Vulgaxanthin I | 18006 |
| Vulgaxanthin II | 5281758 |
| Betacyanins | Not found |
| Betanin | 14529893 |
| Isobetanin | 14529894 |
| Neobetanin | 14529896 |
| Prebetanin | 14529895 |
| Betanidin 5-O-D-glucoside | 14529893 |
| Phenolic acids | Not found |
| Rutin | 5280805 |
| Epicatechin | 10725 |
| Catechin hydrate | 73160 |
| p-coumaric acid | 637544 |
| Caffeic acid | 17944 |
| Protocatechuic acid | 72 |
| Flavonoids | Not found |
| Betavulgarin | 5281757 |
| This compound | 442261 |
| Dihydroisorhamnetin | 162594 |
| Cochliophilin A | 164986 |
| Saponins | Not found |
| Betavulgarosides | Not found |
| Oleanolic acid derivatives | Not found |
| Glutamine | 5961 |
| Betanin | 14529893 |
| Betanidin | 14529892 |
| Betalains | 56841626 |
| Betanin | 14529893 |
| Betaine | 247 |
| Betacyanins | Not found |
| Vitexin-2-O-xyloside | Not found |
Molecular Mechanisms and Cellular Interactions of Betagarin
Identification of Putative Molecular Targets and Ligand-Receptor Interactions (In Vitro and Computational Studies)
Research into betagarin's molecular targets involves identifying the specific proteins or molecules it interacts with, utilizing both laboratory experiments and computer-based modeling.
Enzyme Binding and Inhibition Mechanisms of this compound (e.g., competitive, non-competitive, allosteric)
Computational studies have explored the potential of this compound to interact with enzymes like human angiotensin-converting enzyme (ACE). Molecular docking simulations have been used to assess the binding affinity and interaction patterns of this compound within the active site of ACE. nih.govoup.comresearchgate.net These studies predict possible hydrogen bonding and hydrophobic interactions between this compound and amino acid residues in the ACE active site, similar to known ACE inhibitors like lisinopril. nih.govoup.com While computational studies suggest a potential for enzyme interaction and inhibition, the specific mechanisms (competitive, non-competitive, or allosteric) and experimental validation of this compound's enzyme inhibition require further investigation.
Potential Protein-Protein Interactions Mediated by this compound
Studies utilizing protein-protein interaction network analysis have been employed to assess the potential interactions of active compounds from beetroot, including flavonoids like this compound, with target proteins related to conditions such as colorectal cancer. researchgate.netresearchgate.net These analyses aim to identify key proteins within cellular networks that might be influenced by this compound. While these computational approaches can suggest potential protein interaction partners, direct experimental evidence specifically demonstrating this compound-mediated protein-protein interactions is an area requiring further research.
Explorations into Nucleic Acid Interactions
While some studies on other beetroot components like betanin have explored potential mechanisms involving DNA intercalation due to structural similarities with certain anti-cancer drugs, there is limited specific information available in the provided search results regarding this compound's direct interactions with nucleic acids. jcpjournal.org Research on the molecular mechanisms of beetroot phytochemicals is ongoing, and the extent of this compound's interaction with DNA or RNA requires dedicated investigation.
Modulation of Intracellular Signaling Pathways (In Vitro and Cellular Models)
Investigations using in vitro and cellular models have provided insights into how this compound and other beetroot components can influence intracellular signaling cascades critical for various cellular processes.
Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
Studies on beetroot extract and its components have indicated an influence on MAPK signaling pathways. medkoo.comscribd.com For instance, research on breast cancer cell lines treated with digested beetroot juice showed modulation of p38 MAPK expression. nih.gov The activation of p38 MAPK has been implicated in inhibiting cell proliferation and promoting cell differentiation, and its dysregulation is observed in various tumor types. nih.gov While these studies suggest an impact on MAPK pathways, further research is needed to specifically delineate this compound's precise role and the specific kinases within the MAPK cascade it targets.
Regulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
Multiple studies highlight the interference of betalains (B12646263) and beetroot extract with the NF-κB signaling cascade, suggesting an anti-inflammatory effect. jcpjournal.orgmedkoo.commdpi.comnih.govresearchgate.netwhiterose.ac.uk The NF-κB transcription factor plays a crucial role in up-regulating inflammatory molecules like chemokines and cytokines. jcpjournal.orgnih.gov In animal models, beetroot supplementation has been shown to down-regulate the nuclear expression of NF-κB (p65) and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. jcpjournal.orgnih.gov this compound, being a component of beetroot flavonoids, is suggested to contribute to this modulation of the NF-κB pathway, influencing inflammatory responses. medkoo.commdpi.com
Summary of Potential Molecular Interactions and Pathway Modulation:
Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. It involves the transcription factor Nrf2 binding to the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and phase II detoxification enzymes that protect cells from oxidative stress mdpi.comnih.govnih.govfrontiersin.orgmdpi.com. The Nrf2-ARE pathway is considered a pivotal regulator of the cellular redox state and detoxification processes mdpi.comfrontiersin.orgmdpi.com. Activation of this pathway can protect cells from oxidative stress-induced damage and inhibit inflammatory gene expression nih.govnih.gov.
Beetroot, the source of this compound, contains various phytochemicals known for their antioxidant activity and ability to modulate gene expression and cellular defense mechanisms semanticscholar.org. While the provided research highlights the importance of the Nrf2-ARE pathway in antioxidant defense and notes that beetroot contains compounds that can influence redox signaling mdpi.comsemanticscholar.orgwhiterose.ac.ukbrookes.ac.uk, direct, detailed evidence specifically demonstrating this compound's mechanism of activation of the Nrf2-ARE pathway is not explicitly detailed in the examined sources. However, as a flavonoid found in beetroot mdpi.com, this compound is present in a matrix of compounds known to interact with cellular antioxidant systems.
Effects on Fundamental Cellular Processes (In Vitro and Cellular Models)
Studies utilizing in vitro and cellular models have provided insights into how compounds found in beetroot, including flavonoids like this compound, can influence fundamental cellular processes such as apoptosis, proliferation, cell cycle progression, and redox homeostasis.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells, including cancer cells mdpi.com. Research indicates that extracts from beetroot and related compounds like betanin can induce apoptosis in various cancer cell lines. Studies have shown the induction of apoptosis by beetroot components in ovarian cancer (PA-1), human glioma (U87MG), colon cancer (HT-29, Caco-2, HCT116), and breast cancer cell lines (MCF-7, MDA-MB-231) researchgate.netmdpi.com.
The mechanisms underlying this induction of apoptosis involve both extrinsic and intrinsic pathways researchgate.net. Observed changes include the modulation of key apoptotic markers, with increased expression of pro-apoptotic genes such as BAD, Caspase-3, Caspase-8, Caspase-9, Fas-R, Bax, and p53, and down-regulation of anti-apoptotic genes like Bcl-2 researchgate.netmdpi.comsgo-iasgo.com. The ratio of Bax to Bcl-2 is considered a determinant of cell fate sgo-iasgo.com. Some studies suggest the involvement of intracellular reactive oxygen species (ROS) formation, leading to decreased mitochondrial membrane integrity and the release of cytochrome c researchgate.net. This compound is listed as a flavonoid found in beetroot mdpi.commdpi.com, a source that exhibits apoptosis-inducing activity in various cell lines mdpi.com.
Data from studies on the effects of beetroot extract and betanin on cancer cell lines illustrate their impact on apoptosis induction:
| Cell Line | Compound/Extract | Concentration | Apoptosis (%) (vs Control) | Reference |
| HT-29 | BHE | 92 μg/mL (48h IC50) | Significant increase | researchgate.net |
| Caco-2 | BHE | 107 μg/mL (48h IC50) | Significant increase | researchgate.net |
| HT-29 | Betanin | 64 μg/mL (48h IC50) | Significant increase | researchgate.net |
| Caco-2 | Betanin | 90 μg/mL (48h IC50) | Significant increase | researchgate.net |
| MCF-7 | Digested young shoots juice | Not specified | >55% (after 48h) | mdpi.com |
| MDA-MB-231 | Digested young shoots juice | Not specified | 82.20% (after 48h) | mdpi.com |
| MCF-7 | Digested root juice | Not specified | >55% (after 48h) | mdpi.com |
| MDA-MB-231 | Digested root juice | Not specified | 69.75% (after 48h) | mdpi.com |
Cell proliferation and cell cycle progression are tightly regulated processes essential for tissue development and regeneration grc.orgprogen.com. Dysregulation of the cell cycle can lead to uncontrolled proliferation, a hallmark of cancer progen.com. Research indicates that components of beetroot, such as betanin and beetroot extract, can inhibit the proliferation of cancer cells researchgate.netmdpi.com.
Studies have shown that betanin can effectively inhibit the growth of colon cancer cell lines (HT-29 and Caco-2) in a time and dose-dependent manner researchgate.net. Betanin has also been reported to induce cell cycle arrest researchgate.net. The cell cycle consists of distinct phases (G1, S, G2, and M), and its progression is controlled by checkpoints and key regulators like cyclins and cyclin-dependent kinases (CDKs) grc.orgprogen.com. While betanin has been linked to inhibiting proliferation and inducing apoptosis researchgate.net, and beetroot extracts show similar effects mdpi.com, detailed mechanisms of how this compound specifically modulates cell cycle phases or regulators are not extensively described in the provided sources. However, its presence in beetroot mdpi.com, which contains compounds with these observed effects, suggests a potential role.
Quantitative data on the inhibition of cell proliferation by beetroot components includes IC50 values:
| Cell Line | Compound/Extract | Incubation Time | IC50 (μg/mL) | Reference |
| HT-29 | BHE | 48 h | 92 | researchgate.net |
| Caco-2 | BHE | 48 h | 107 | researchgate.net |
| HT-29 | Betanin | 48 h | 64 | researchgate.net |
| Caco-2 | Betanin | 48 h | 90 | researchgate.net |
Cellular redox homeostasis refers to the balance between reactive oxygen species (ROS) and the antioxidant defense system mdpi.commdpi.comwhiterose.ac.ukmdpi.com. Maintaining this balance is crucial for proper cellular function, as an imbalance can lead to oxidative stress and cellular damage mdpi.commdpi.comwhiterose.ac.ukmdpi.com. The Nrf2-ARE pathway plays a significant role in regulating the cellular redox state mdpi.comfrontiersin.orgmdpi.com.
Gene expression profiling and the study of epigenetic modifications provide insights into how compounds can influence cellular behavior by altering which genes are turned on or off. Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes in gene expression that occur without alterations to the underlying DNA sequence frontiersin.orgbiomodal.comnih.gov. These modifications play a crucial role in regulating gene expression and cellular identity biomodal.com.
Dietary components, including polyphenols and flavonoids, can influence epigenetic phenomena by affecting enzymes involved in DNA methylation or histone modification, or by altering the availability of necessary substrates frontiersin.orgnih.gov. Research on beetroot phytochemicals, including betanin, suggests they can modulate the expression of genes involved in various cellular processes semanticscholar.orgresearchgate.net. For instance, betanin and beetroot extract have been shown to modify the expression of genes related to apoptosis researchgate.net. While studies on Beta vulgaris have explored the link between epigenetic modifications and gene expression in response to environmental factors like cold nih.gov, specific research detailing this compound's direct impact on global gene expression profiles or its role in inducing specific epigenetic modifications is not prominently featured in the provided sources. However, as a flavonoid present in beetroot mdpi.com, this compound is a component of a plant known to contain compounds that can influence gene expression and potentially epigenetic mechanisms semanticscholar.orgresearchgate.netnih.gov.
Biological Activities of Betagarin in Research Models
Antioxidant Activity and Oxidative Stress Mitigation (In Vitro and Cellular Systems)
Betagarin has been identified as a flavonoid with significant antioxidant potential japsonline.comnih.gov. This activity is central to its potential role in mitigating cellular damage caused by oxidative stress.
Mechanisms of Radical Scavenging and Reactive Oxygen Species (ROS) Modulation
As a flavonoid, this compound's antioxidant properties are linked to its capacity to act as a scavenger of oxidizing molecules and various free radicals japsonline.com. Flavonoids are known to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing them from damaging cellular components mdpi.com. This radical-scavenging ability is a key mechanism in protecting against the harmful effects of reactive oxygen species (ROS) nih.gov. While this compound is recognized for its high pharmacological bioactivity and antioxidant activity, specific studies detailing its direct modulation of intracellular ROS levels or its interaction with specific antioxidant enzymes are not widely available in the current body of research japsonline.comnih.gov.
Protective Effects Against Oxidative DNA Damage
Oxidative stress can lead to significant damage to cellular macromolecules, including DNA, which is implicated in the pathogenesis of numerous chronic diseases nih.govmdpi.com. While many antioxidant compounds have been shown to protect against oxidative DNA damage, specific studies investigating the protective effects of isolated this compound on DNA integrity in cells exposed to oxidative insults have not been detailed in the available research nih.govnih.gov. The general antioxidant capacity of flavonoids like this compound suggests a potential protective role, though this requires direct experimental confirmation.
Anti-Inflammatory Activity in Cellular and Mechanistic Models
Chronic inflammation is a critical factor in the development of various diseases. Phytochemicals with anti-inflammatory properties are therefore of significant scientific interest nih.govnih.gov.
Investigation of Inflammatory Mediator Production and Enzyme Modulation
This compound is noted in scientific literature for its potential anti-inflammatory activities nih.govmedcraveonline.com. Research points to compounds like this compound having demonstrated anti-inflammatory effects in cellular and animal models nih.gov. It has been specifically mentioned in the context of in silico screening for anti-inflammatory molecules dntb.gov.ua. However, detailed mechanistic studies that assess this compound's specific impact on the production of inflammatory mediators (such as cytokines and prostaglandins) or its ability to modulate key inflammatory enzymes (like cyclooxygenase or lipoxygenase) are not extensively covered in the existing literature nih.goveurekalert.org.
Antiproliferative and Chemopreventive Effects (In Vitro Cell Lines and Animal Tumor Models)
The ability to inhibit the proliferation of cancer cells is a key area of phytochemical research. This compound has been identified as a compound with potential in this domain.
Assessment of Effects on Diverse Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HT29)
Interactive Data Table: Summary of Reported Biological Activities for this compound
| Biological Activity | Research Model/Context | Finding | Source Citation |
| Antioxidant | General Classification | Identified as a flavonoid with high antioxidant bioactivity. | japsonline.com |
| Anti-inflammatory | Cellular and Animal Models; In Silico Screening | Mentioned as having potential anti-inflammatory effects. | nih.govdntb.gov.ua |
| Anticancer / Anti-tumoral | General Classification | Reported to possess anticancer and anti-tumoral properties. | japsonline.comnih.gov |
Based on a comprehensive review of available scientific literature, there is no research data specifically identifying a compound named "this compound" and its biological activities. Searches for "this compound" in conjunction with the specified research areas—animal tumor suppression, angiogenesis, apoptosis, microbiota-host interactions, anti-diabetic mechanisms, and neuroprotective properties—did not yield any relevant results.
Therefore, it is not possible to generate the requested article on the chemical compound “this compound” as no scientific evidence for its existence or research into its biological functions could be located. The information required to fulfill the detailed outline provided does not appear to be available in published scientific research.
Analytical and Research Methodologies for Betagarin Studies
Advanced Extraction and Sample Preparation Techniques for Betagarin from Biological Sources
The initial and most critical stage in the study of this compound from biological matrices, such as plant tissues, is its efficient extraction and purification. The selection of an appropriate method is crucial to ensure high recovery and purity of the analyte, free from interfering matrix components like proteins, lipids, and salts. nih.gov
Conventional extraction techniques for flavonoids include methods like maceration, Soxhlet extraction, and boiling. nih.govebi.ac.uk However, modern and more advanced methods are preferred for their efficiency, reduced solvent consumption, and suitability for thermally sensitive compounds. mdpi.com These include:
Solid-Phase Extraction (SPE): This is a highly favored method for sample preparation due to its simplicity, high enrichment capability, and minimal solvent usage. ebi.ac.uk SPE involves passing the sample solution through a column containing a solid adsorbent that retains this compound, while impurities are washed away. The target compound is then eluted with a different solvent. ebi.ac.uk
Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to facilitate the extraction of compounds from a sample matrix. It is known for speeding up the extraction process. chemspider.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which accelerates the extraction of target analytes. chemspider.com
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. nih.gov SFE is advantageous as it avoids the use of organic solvents and operates at lower temperatures, preventing the degradation of thermolabile compounds. nih.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces extraction time and solvent volume.
Following extraction, sample cleanup is often necessary to remove co-extracted substances that could interfere with subsequent analysis. Techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed for this purpose. nih.govchemspider.com
Table 1: Comparison of Advanced Extraction Techniques Applicable to this compound
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | High selectivity, minimal solvent use, high enrichment. ebi.ac.uk | Requires method development for sorbent and solvent selection. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Fast, efficient, reduced solvent consumption. | Potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample matrix. | Rapid, reduced solvent volume, improved extraction yield. | Requires specialized equipment; potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure as the solvent. | Solvent-free extracts, tunable selectivity, mild temperatures. nih.gov | High initial equipment cost. |
High-Resolution Separation and Quantification Methodologies for this compound
Accurate separation and quantification are essential for understanding the concentration of this compound in various sources and for pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of flavonoids. hmdb.ca A reversed-phase HPLC (RP-HPLC) method, typically using a C18 column, is standard for separating flavonoids. The separation is achieved by passing the sample through the column using a mobile phase, often a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Detection is commonly performed using a Diode Array Detector (DAD) or a UV/VIS detector, which offers excellent linearity for quantitative analysis. hmdb.ca The development of an HPLC method requires careful optimization of the column, mobile phase composition, flow rate, and temperature to achieve good resolution and symmetric peak shapes. Method validation according to ICH guidelines ensures a high degree of linearity, accuracy, precision, and sensitivity. foodb.ca
Table 2: Typical HPLC Parameters for Flavonoid (this compound) Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient of acidified water (e.g., with formic or acetic acid) and Acetonitrile/Methanol. | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Affects retention time and peak resolution. |
| Detection | UV/VIS or Diode Array Detector (DAD) at specific wavelengths (e.g., 280 nm, 320 nm). | Quantifies the compound based on its light absorbance. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
For unambiguous identification and structural elucidation, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information. nih.gov This hyphenated technique is highly sensitive and selective, making it ideal for analyzing complex biological samples where this compound may be present in low concentrations.
In LC-MS/MS, after chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer. The precursor ion corresponding to this compound's molecular weight is selected and fragmented, producing a unique pattern of product ions. This fragmentation pattern, or "fingerprint," allows for confident identification and can be used for quantification through methods like Multiple Reaction Monitoring (MRM). nih.gov
Spectroscopic techniques provide a rapid and often non-destructive means of analysis.
UV-Visible Spectrophotometry: While less specific than chromatography, UV-Vis spectrophotometry can be used for the preliminary quantification of total flavonoid content in an extract.
Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present in a molecule, aiding in its structural characterization.
Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy: These methods are particularly useful for rapid, non-destructive analysis of bulk samples, often requiring minimal sample preparation. They are powerful tools for quality control in raw materials.
Raman Spectroscopy: As a non-destructive method, Raman spectroscopy is convenient for in-situ analysis and can help identify compounds and study their degradation.
Establishment and Utilization of In vitro Cell Culture Models for Mechanistic Elucidation
To understand the biological and molecular mechanisms of this compound, in vitro cell culture models are indispensable. nih.gov These models allow researchers to study the effects of the compound on specific cell types in a controlled environment, bridging the gap between biochemical assays and animal models.
Initially, two-dimensional (2D) monolayer cell cultures are often used for high-throughput screening to assess cytotoxicity, anti-inflammatory, or antioxidant effects. nih.gov For instance, liver cell lines like HepG2/C3A can be used to study the metabolic fate of this compound or its potential effects on liver enzymes.
More advanced three-dimensional (3D) cell culture models, such as spheroids or organ-on-a-chip systems, are increasingly being used. nih.gov These models more accurately mimic the in vivo microenvironment and cellular architecture, providing more physiologically relevant data on the compound's efficacy and mechanism of action. nih.gov
In silico and Computational Modeling Approaches in this compound Research
In silico or computational approaches are powerful tools used in the early stages of drug discovery and mechanistic research to predict the properties of a compound like this compound, thereby reducing costs and accelerating research.
These methods include:
Pharmacokinetic (ADME) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Software tools can estimate parameters like oral bioavailability, blood-brain barrier penetration, and interactions with metabolic enzymes.
Molecular Docking: This technique predicts how a ligand (this compound) binds to the active site of a target protein (e.g., an enzyme or receptor). Molecular docking can help identify potential biological targets for this compound and explain its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If analogues of this compound were synthesized, QSAR could be used to predict their activity and guide the design of more potent compounds.
These computational tools allow for the efficient screening of virtual compound libraries and the prioritization of molecules for further experimental testing.
Molecular Docking and Dynamics Simulations for Target Prediction and Binding Affinity
Computational methods provide a powerful avenue for predicting the biological targets of natural products and understanding the molecular interactions that underpin their activity. researchgate.netfrontiersin.orgcreative-biolabs.com Molecular docking and molecular dynamics (MD) simulations are at the forefront of these in silico techniques, offering insights into the binding of ligands to protein targets at an atomic level. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. acs.org For this compound, molecular docking would be employed to screen its binding affinity against a library of known protein targets associated with various diseases. mdpi.com This process involves preparing the three-dimensional structure of this compound and docking it into the binding sites of these proteins. The output of these simulations is typically a binding energy score, which indicates the strength of the interaction. Lower binding energies suggest a more favorable interaction. mdpi.com For instance, a hypothetical docking study of this compound against a panel of cancer-related kinases could yield the results shown in Table 1.
Table 1: Hypothetical Molecular Docking Results for this compound Against Cancer-Related Kinases This table is for illustrative purposes and does not represent actual experimental data.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclin-Dependent Kinase 8 (CDK8) | -9.2 | ASP173, LYS52 |
| Pim-1 Kinase | -8.7 | LEU44, GLU121 |
| B-Raf Proto-Oncogene | -7.5 | CYS532, TRP531 |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the stability and conformational changes of the this compound-protein complex over time. nih.govnih.govmdpi.com These simulations provide a more dynamic picture of the binding interaction, taking into account the flexibility of both the ligand and the protein. nih.gov By analyzing the trajectory of the simulation, researchers can assess the stability of key hydrogen bonds and other non-covalent interactions, further validating the predictions from molecular docking.
Derivation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. mdpi.comnih.govresearchgate.netresearchgate.net For flavonoids like this compound, SAR analysis helps to identify the key structural features responsible for their therapeutic effects. mdpi.comnih.gov
The basic flavonoid structure consists of two aromatic rings (A and B) connected by a three-carbon chain that forms an oxygenated heterocycle (C ring). nih.gov The type and position of substituents on these rings, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, significantly influence their biological activity. mdpi.com this compound is a 5-O-methylated flavonoid, and understanding the contribution of this methylation to its activity is a key goal of SAR studies.
To establish a SAR for this compound, a series of analogues would be synthesized or isolated, each with systematic modifications to the core structure. These analogues would then be tested in relevant biological assays. For example, if the goal is to evaluate the antioxidant activity of this compound, a cellular antioxidant activity (CAA) assay could be employed. bohrium.com The results of such a hypothetical study are presented in Table 2, comparing this compound to other flavonoids.
Table 2: Hypothetical Structure-Activity Relationship of Flavonoids in a Cellular Antioxidant Activity (CAA) Assay This table is for illustrative purposes and does not represent actual experimental data.
| Compound | Key Structural Features | Relative Antioxidant Activity (%) |
|---|---|---|
| This compound | 5-OCH3, 2'-OCH3, 6,7-methylenedioxy | 100 |
| Analogue 1 (Luteolin) | 5,7,3',4'-OH | 120 |
| Analogue 2 (Quercetin) | 3,5,7,3',4'-OH | 150 |
| Analogue 3 (5-desmethyl-Betagarin) | 5-OH, 2'-OCH3, 6,7-methylenedioxy | 110 |
From these hypothetical data, one could infer that the presence of hydroxyl groups, particularly at the 3' and 4' positions on the B-ring (catechol group), and a hydroxyl group at the 3-position, are important for antioxidant activity. researchgate.net The methylation at the 5-position in this compound might slightly reduce its antioxidant capacity compared to its hydroxylated counterpart.
Integration of Genomic and Metabolomic Approaches in Natural Product Discovery and Characterization
The fields of genomics and metabolomics offer powerful, large-scale approaches to natural product research, enabling the discovery of novel compounds and the elucidation of their biosynthetic pathways. nih.gov An integrated 'omics' strategy would be highly beneficial for the study of this compound and other flavonoids. mdpi.comnih.govfrontiersin.org
Metabolomics: This is the comprehensive analysis of all metabolites within a biological system. For this compound, metabolomic profiling of Beta vulgaris would involve extracting and analyzing the full complement of small molecules using techniques like liquid chromatography-mass spectrometry (LC-MS). This can confirm the presence of this compound, identify related flavonoid structures, and quantify their abundance in different tissues or under various growth conditions. mdpi.commdpi.com
Genomics and Transcriptomics: The genome of Beta vulgaris contains the blueprint for all the enzymes involved in flavonoid biosynthesis. By sequencing the genome (genomics) and the expressed genes (transcriptomics), researchers can identify the genes encoding enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and O-methyltransferases (OMTs) that are responsible for producing this compound. mdpi.commdpi.com
By integrating these datasets, it is possible to correlate the expression levels of specific biosynthetic genes with the accumulation of this compound and other flavonoids. nih.govfrontiersin.org For example, a high level of expression of a particular O-methyltransferase gene in beet tissues that are also rich in this compound would strongly suggest that this enzyme is involved in its biosynthesis. This integrated approach not only helps to fully characterize the production of this compound in its natural source but can also facilitate its biotechnological production in microbial hosts.
Future Directions and Emerging Research Areas on Betagarin
Comprehensive Elucidation of the Specific Biosynthetic Pathway of Betagarin
While this compound has been identified as a flavonoid and a phytoalexin in Beta vulgaris, the specific enzymatic steps and genes involved in its biosynthesis are not yet fully elucidated. Research into the biosynthesis of betalains (B12646263), which are also found in Beta vulgaris, has seen progress in identifying key enzymes like cytochrome P450, L-DOPA dioxygenase, and glucosyltransferase frontiersin.org. However, the distinct pathway leading specifically to the formation of this compound requires detailed investigation. Future studies should aim to identify the specific enzymes catalyzing each conversion step, the genes encoding these enzymes, and the regulatory mechanisms that control this compound production in plants, particularly in response to biotic stress like fungal infection bsdf-assbt.orgchitkara.edu.in. Understanding the biosynthetic pathway could potentially allow for metabolic engineering approaches to enhance this compound production in host plants or heterologous systems researchgate.netmdpi.com.
Definitive Identification and Characterization of Specific Molecular Targets and Binding Affinities of this compound
The precise molecular targets with which this compound interacts within plant cells during defense responses or in other biological contexts remain largely unknown. While some studies have explored the in silico interactions of Beta vulgaris compounds, including this compound, with targets like angiotensin-converting enzyme (ACE) and alpha-adrenergic receptor (AR) in the context of potential health benefits oup.comnih.gov, its specific targets related to its phytoalexin activity need to be definitively identified. Future research should employ techniques such as target fishing, affinity chromatography, and reporter assays to pinpoint the proteins or enzymes that this compound directly binds to. Characterizing the binding affinities and kinetics will provide crucial insights into the potency and specificity of these interactions nih.govarxiv.org. This knowledge is essential for understanding how this compound exerts its biological effects at a molecular level.
Further Exploration of this compound's Functional Role as a Phytoalexin in Plant Defense Mechanisms
This compound has been recognized as a phytoalexin induced in Beta vulgaris upon infection by Cercospora beticola, suggesting a role in plant defense bsdf-assbt.orgchitkara.edu.inresearchgate.net. However, the full scope of its functional contributions to plant defense mechanisms warrants further exploration. Research should investigate how this compound production is regulated in response to various pathogens and environmental stresses, and its direct antimicrobial or antifungal activities against a broader spectrum of plant pathogens core.ac.ukembrapa.br. Studies could also focus on its potential involvement in signaling pathways that activate other defense responses in the plant mdpi.comnih.govresearchgate.netnih.gov. Understanding the ecological significance of this compound accumulation and its impact on pathogen growth and spread in natural settings is another important area for future research.
Development of Advanced Research Tools and Analytical Techniques for Enhanced this compound Detection and Characterization
Sensitive and specific analytical methods are crucial for accurately detecting and quantifying this compound in complex biological matrices, such as plant tissues or extracts bsdf-assbt.orglabmanager.comresearchgate.net. While HPLC has been used for this compound analysis, the development of more advanced research tools and techniques could significantly enhance the ability to study this compound bsdf-assbt.orgnih.gov. Future directions include the development of highly sensitive mass spectrometry-based methods for trace analysis, imaging techniques to visualize the spatial distribution of this compound within plant tissues, and methods for isolating and purifying this compound more efficiently for functional studies nih.govnih.gov. The creation of labeled this compound standards would also be invaluable for quantitative analysis and metabolic studies.
Q & A
Basic Research Questions
Q. What methodologies are recommended for extracting and quantifying Betagarin from plant sources?
- Answer : this compound extraction typically involves solvent-based methods optimized through experimental designs like the Box–Behnken Design (BBD). For example, a 1:15 solvent ratio (ml/g) with 96% ethanol and ~1.7-day extraction time maximizes polyphenol yield . Quantification employs High-Performance Liquid Chromatography (HPLC) for baseline separation of flavonoids or LC-MS/MS for high-sensitivity detection, achieving 91.7% purity in cardamom extracts . Validation requires triplicate runs with spike-and-recovery tests to ensure accuracy.
Q. Which in vitro assays are validated for assessing this compound's antioxidant activity?
- Answer : Standard assays include:
- DPPH/ABTS radical scavenging : Measures hydrogen-donating capacity at 517 nm (DPPH) or 734 nm (ABTS).
- FRAP assay : Quantifies ferric ion reduction at 593 nm.
- ORAC assay : Tracks peroxyl radical inhibition via fluorescein decay.
Results should be normalized to total phenolic content (Folin–Ciocalteu method) and compared against ascorbic acid/Trolox controls .
Q. How can this compound be distinguished from co-occurring flavonoids in chromatographic analysis?
- Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). This compound elutes at ~12.06 min (retention time) under LC-MS/MS conditions (positive ion mode, m/z 345.1 [M+H]+). Co-eluting compounds like betavulgarin require tandem MS fragmentation for differentiation .
Advanced Research Questions
Q. How do molecular docking simulations clarify this compound's interactions with biological targets?
- Answer : Atomistic simulations reveal this compound binds to enzymes (e.g., ACE) via conventional hydrogen bonds (HIS387, HIS353) and hydrophobic interactions (TYR523 pi–pi stacking). Comparative docking against reference compounds (e.g., lisinopril) identifies shared binding motifs, while molecular dynamics (50 ns simulations) assess complex stability under physiological conditions .
Q. What strategies resolve discrepancies in this compound's bioactivity across experimental models?
- Answer : Contradictions arise from variations in:
- Bioavailability : Simulate intestinal absorption (Caco-2 cell models) or use pharmacokinetic studies (plasma concentration-time curves).
- Model specificity : Compare in vitro (cell lines) vs. in vivo (transgenic plant/pathogen systems) efficacy .
Statistical reconciliation involves meta-analysis (random-effects models) and sensitivity testing (ANOVA for extraction parameters) .
Q. How can multi-omics approaches elucidate this compound's biosynthetic pathways in Beta vulgaris?
- Answer : Integrate:
- Transcriptomics : RNA-seq of fungal-infected vs. healthy plants to identify upregulated genes (e.g., PAL, CHS).
- Metabolomics : LC-MS/MS profiling to map flavonoid intermediates.
- Proteomics : SDS-PAGE/MS to detect enzymes like glutathione S-transferases, which mediate vacuolar sequestration .
Q. What experimental designs validate this compound's role in plant-pathogen defense mechanisms?
- Answer : Use:
- Knockout mutants : CRISPR/Cas9-edited Beta vulgaris lacking key biosynthetic genes (e.g., BvFNS).
- Pathogen challenge : Quantify Cercospora beticola growth inhibition via disk diffusion assays (this compound vs. controls).
- Gene expression : qPCR for defense markers (e.g., PR proteins) .
Methodological Best Practices
Q. How should this compound's stability be assessed in pharmacological studies?
- Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Degradation kinetics (Arrhenius equation) predict shelf life, while photostability requires ICH Q1B guidelines (1.2 million lux hours) .
Q. What protocols ensure reproducibility in this compound research?
- Answer : Follow FAIR data principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
